molecular formula C10H15NO2 B1376561 3-Amino-1-phenylbutane-1,4-diol CAS No. 1423029-36-0

3-Amino-1-phenylbutane-1,4-diol

Cat. No. B1376561
CAS RN: 1423029-36-0
M. Wt: 181.23 g/mol
InChI Key: ACQOCBCVBZQPAR-UHFFFAOYSA-N
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Description

3-Amino-1-phenylbutane-1,4-diol is a chemical compound with the CAS Number: 1423029-36-0 . It has a molecular weight of 181.23 and is typically stored at 4 degrees Celsius . The compound is in oil form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-phenyl-1,4-butanediol . The InChI code is 1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 .

Scientific Research Applications

Metabolism and Assay Development

  • 3-Amino-1-phenylbutane (APB) is identified as a metabolite of the antihypertensive drug labetalol. An enantiospecific gas chromatographic/mass spectrometric assay for APB in urine has been developed, crucial for understanding the metabolism of labetalol and its stereochemical aspects (Changchit, Gal, & Zirrolli, 1991).

Chemical Modification and Drug Synthesis

  • 3-Amino-1-phenylbutane-1,4-diol's structure is used in the creation of tetrazole-containing derivatives, demonstrating its utility in drug synthesis and design (Putis, Shuvalova, & Ostrovskii, 2008).
  • Metal(II) complexes of derivatives related to this compound have been synthesized, showing potential as antibacterial agents and antioxidants (Ejidike & Ajibade, 2015).

Biomedical Applications

  • Derivatives of this compound have been utilized in the modification of poly(3-hydroxybutyrate) for biomedical applications, showing antibacterial and anticancer properties (Abdelwahab et al., 2019).

Synthetic Approaches and Intermediates

  • Various synthetic approaches have been explored for compounds related to this compound, underscoring its importance as an intermediate in pharmaceutical and chemical synthesis (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Molecular Docking and Computational Studies

Mechanism of Action

Target of Action

The primary target of 3-Amino-1-phenylbutane-1,4-diol is the enzyme transaminase . Transaminases are a group of enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in the metabolism of amino acids .

Mode of Action

This compound interacts with its target, the transaminase, in a process known as transamination . In this process, the compound is transformed into pyruvate, which is then further metabolized by a pyruvate decarboxylase (PDC) into acetaldehyde and CO2 .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transamination of the compound to pyruvate, followed by the decarboxylation of pyruvate to acetaldehyde and CO2 . This pathway is part of the broader amino acid metabolism, and the downstream effects include the production of volatile compounds such as acetaldehyde and CO2 .

Pharmacokinetics

Given its transformation into pyruvate and subsequent metabolism into acetaldehyde and co2, it can be inferred that the compound is likely to be well-absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of the compound into pyruvate and the subsequent production of acetaldehyde and CO2 . These transformations are facilitated by the enzymes transaminase and PDC, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH conditions can affect the activity of the transaminase and PDC enzymes . Additionally, temperature can also impact the reaction conversion and yield . In the case of this compound, it was found that a temperature of 30 °C led to the best process metrics .

properties

IUPAC Name

3-amino-1-phenylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQOCBCVBZQPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: The research paper focuses on synthesizing chiral amino alcohols from L-Serine. How is (1S,3R)-3-Amino-1-phenylbutane-1,4-diol specifically synthesized using this method?

A1: The paper details the synthesis of various chiral amino alcohols, including (1S,3R)-3-Amino-1-phenylbutane-1,4-diol. The researchers achieved this through the following steps:

  1. Deprotection: The final step involves the removal of protecting groups from the oxazinone intermediate, yielding the desired (1S,3R)-3-Amino-1-phenylbutane-1,4-diol in its pure and stereoisomerically defined form. []

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